molecular formula C25H24F3NO2 B012109 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate CAS No. 101221-55-0

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate

Cat. No.: B012109
CAS No.: 101221-55-0
M. Wt: 427.5 g/mol
InChI Key: OKSJMZHFRHDVOD-UHFFFAOYSA-N
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Description

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate is a synthetic organic compound known for its unique chemical structure and properties. It is a benzoate ester, which means it is derived from benzoic acid. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate typically involves the esterification of benzoic acid with an appropriate alcohol derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate stands out due to its unique combination of a trifluoromethyl group and a benzoate ester, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO2/c1-18(16-19-6-5-9-23(17-19)25(26,27)28)29-14-15-31-24(30)22-12-10-21(11-13-22)20-7-3-2-4-8-20/h2-13,17-18,29H,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJMZHFRHDVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906004
Record name 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101221-55-0
Record name Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 1-biphenylylcarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101221550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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